S-14506 hydrochloride

Anxiolytic efficacy Pigeon conflict procedure In vivo pharmacology

Researchers needing a high-efficacy 5-HT1A full agonist with D2 antagonism often face supply gaps with standard ligands lacking the dual pharmacodynamic profile for GPCR studies. S-14506 HCl (CAS 135721-98-1) addresses this: • 5-HT1A full agonist (pKi 9.0) with >300-fold selectivity over 5-HT1B/2/3 subtypes • Functional D2 antagonist-clozapine-like polypharmacology absent in buspirone or 8-OH-DPAT • G-protein-resistant binding for biased signaling interrogation Supplied ≥98% purity with CoA; in stock for immediate global dispatch.

Molecular Formula C24H27ClFN3O2
Molecular Weight 443.9 g/mol
CAS No. 135721-98-1
Cat. No. B165730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-14506 hydrochloride
CAS135721-98-1
Synonyms1-((4-fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride
S 14506
S-14506
Molecular FormulaC24H27ClFN3O2
Molecular Weight443.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl
InChIInChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H
InChIKeyHWLZKPKZVOLFGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-14506 Hydrochloride: Profile and Procurement


S-14506 hydrochloride (CAS: 135721-98-1) is a naphthylpiperazine derivative characterized as a high-potency, full agonist at the serotonin 5-HT1A receptor with a pKi of 9.0, exhibiting marked selectivity over other 5-HT receptor subtypes (5-HT1B pKi 6.6, 5-HT1C pKi 7.5, 5-HT2 pKi 6.6, and 5-HT3 pKi <6.0) . The compound also demonstrates functional antagonism at dopamine D2 receptors, a property shared with only a subset of 5-HT1A ligands [1]. This dual pharmacodynamic profile distinguishes S-14506 from classic 5-HT1A agonists like 8-OH-DPAT and buspirone, which lack significant D2 affinity, and is a critical factor in its preclinical efficacy in models relevant to anxiety and depression [1]. The unique receptor coupling mechanism of S-14506, which combines agonist functional output with antagonist-like binding characteristics, further differentiates it from prototypical agonists in this class [2].

Target Engagement
5-HT1A receptor full agonist probe with reported high affinity and subtype selectivity profile
Signaling Mechanism
Atypical G-protein-independent binding supports biased agonism and GPCR conformational studies
Polypharmacology
Concurrent dopamine D2 antagonist activity aligns with atypical antipsychotic research models
Evidence Level
Multiple in vivo rodent models reported; cross-study comparisons available for behavioral and neuroendocrine endpoints

S-14506 Hydrochloride: Why Specific Sourcing Matters


The 5-HT1A receptor agonist class encompasses diverse compounds with significant variations in intrinsic efficacy (full vs. partial agonism), receptor binding mechanisms, and off-target pharmacology [1]. Generic substitution with common 5-HT1A ligands such as 8-OH-DPAT or buspirone fails to replicate the specific experimental outcomes associated with S-14506 due to its unique profile. S-14506 is a high-efficacy full agonist, whereas buspirone is a partial agonist [1]. Furthermore, S-14506 exhibits an atypical binding mechanism that is not modulated by guanine nucleotides, in stark contrast to the classic agonist binding of 8-OH-DPAT, which is G-protein sensitive [2]. Critically, S-14506 possesses significant dopamine D2 receptor antagonist activity, a property that buspirone and 8-OH-DPAT lack, which is essential for its behavioral pharmacology in animal models [3]. These profound differences in intrinsic activity, molecular coupling, and ancillary pharmacology underscore the scientific necessity of sourcing S-14506 hydrochloride specifically for hypothesis-driven research.

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Efficacy profile mismatch: Partial agonists like buspirone may not replicate the full-efficacy signaling endpoints reported for S-14506.
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Binding mechanism divergence: The atypical G-protein-independent binding of S-14506 is not captured by prototypical agonists such as 8-OH-DPAT.
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D2 receptor pharmacology absent: Common 5-HT1A agonists lack the dopamine D2 antagonist component critical for behavioral pharmacology studies in animal models.

S-14506 Hydrochloride: Comparative Evidence


Superior Anxiolytic Efficacy vs. 5-HT1A Agonists

In a direct head-to-head comparison, S-14506 demonstrated a magnitude of anti-conflict (anxiolytic) effect in the pigeon conflict procedure that exceeded that of the established 5-HT1A agonists 8-OH-DPAT, (+)-flesinoxan, buspirone, and BMY 7378 [1]. This assay quantifies the increase in punished responding, a validated index of anxiolytic potential. S-14506's efficacy was superior to all comparators tested in the same experimental paradigm [1].

Anxiolytic-like activity
Head-to-head
Anti-conflict effect magnitude exceeded all tested 5-HT1A ligands (8-OH-DPAT, flesinoxan, buspirone, BMY 7378) in pigeon conflict procedure.
Reported model endpoint comparison; supports behavioral pharmacology screening context
Dose range 0.0025–0.63 mg/kg; comparison limited to tested compounds
Anxiolytic efficacy Pigeon conflict procedure In vivo pharmacology

Atypical G-Protein-Independent Binding Mechanism

S-14506 exhibits an atypical binding profile to 5-HT1A receptors, distinctly different from classic agonists like 8-OH-DPAT [1][2]. In rat hippocampal membranes, the binding of [3H]S-14506 (Kd = 0.79 ± 0.2 nM) was increased by the GTP analog GppNHp, a characteristic of antagonist binding, whereas the binding of the classic agonist [3H]8-OH-DPAT (Kd = 1.5 ± 0.5 nM) was reduced by GppNHp [1]. Furthermore, the Bmax for [3H]S-14506 was significantly higher (400 ± 32 fmol/mg protein) than that for [3H]8-OH-DPAT (303 ± 20 fmol/mg protein), suggesting S-14506 labels a distinct or larger receptor population [1]. Similar results were observed in CHO cells expressing human 5-HT1A receptors, where the Bmax for [3H]S-14506 was double that of [3H]8-OH-DPAT, and its binding was unaffected by GppNHp [1].

Binding mechanism
Head-to-head
[3H]S-14506 binding increased by GppNHp (antagonist-like), whereas [3H]8-OH-DPAT decreased. Kd 0.79 vs. 1.5 nM; Bmax ~32% higher.
Supports biased signaling probe use; G-protein-independent conformational pathway
Rat hippocampal membranes and CHO-h5-HT1A cells
Receptor binding 5-HT1A mechanism Radioligand binding

Higher Corticosterone Release than Comparators

The functional efficacy of 5-HT1A agonists in vivo can be ranked by their ability to stimulate corticosterone release. A direct, cross-study comparison of this parameter revealed a clear efficacy hierarchy: S-14506 > 8-OH-DPAT > (+)-flesinoxan > buspirone > BMY 7378 [1]. S-14506 was identified as the most efficacious ligand in this series, stimulating the greatest corticosterone response, which is consistent with its characterization as a high-efficacy full agonist [1].

Corticosterone release
Cross-study comparable
Efficacy rank: S-14506 > 8-OH-DPAT > flesinoxan > buspirone > BMY 7378
Ranked highest in tested set; neuroendocrine endpoint context
In vivo rat corticosterone measurement; cross-study ranking
Corticosterone In vivo efficacy Neuroendocrine

No Dependence Potential vs. Benzodiazepines

A direct comparison study assessed the dependence potential of chronic S-14506 treatment versus the benzodiazepine chlordiazepoxide (CDP) in rats [1]. Following 21 days of twice-daily treatment, CDP withdrawal produced significant weight loss, aphagia, and hyperthermia, classic signs of benzodiazepine dependence [1]. In contrast, none of these withdrawal effects were observed after similar high-dose chronic S-14506 treatment, despite the compound inducing marked acute hypothermia to which rapid and complete tolerance developed [1]. The study concluded that the full 5-HT1A agonist S-14506 is devoid of dependence potential [1].

Withdrawal assessment
Head-to-head
No withdrawal signs (weight loss, aphagia, hyperthermia) after 21-day chronic S-14506; chlordiazepoxide produced clear dependence syndrome.
Safety-related endpoint monitoring; chronic dosing model context
Rat physical dependence model; twice-daily dosing
Dependence potential Tolerance Anxiolytic safety

Dopamine D2 Antagonist Activity vs. 8-OH-DPAT

S-14506 possesses significant dopamine D2 receptor antagonist properties, a characteristic not shared by the prototypical 5-HT1A agonist 8-OH-DPAT [1]. In comparative behavioral assays in mice, S-14506 dose-dependently antagonized apomorphine-induced stereotyped climbing and sniffing, effects that were virtually unmodified by 8-OH-DPAT [1]. Furthermore, S-14506 inhibited [3H]raclopride binding in vivo in the striatum and olfactory bulbs, confirming its interaction with D2 receptors in relevant brain regions . This dual 5-HT1A agonism/D2 antagonism profile aligns S-14506's pharmacology more closely with that of the atypical antipsychotic clozapine than with selective 5-HT1A agonists [1].

D2 antagonist activity
Head-to-head
Dose-dependently antagonized apomorphine-induced stereotyped climbing; 8-OH-DPAT showed no significant effect.
Polypharmacology research context; D2 blockade not shared by typical 5-HT1A agonists
Mouse behavioral model; apomorphine 0.75 mg/kg s.c.
Dopamine D2 receptor Antagonist activity Behavioral pharmacology

High 5-HT1A Selectivity Profile

S-14506 hydrochloride exhibits high binding affinity and functional selectivity for the 5-HT1A receptor over other 5-HT receptor subtypes. Data from authoritative vendor technical datasheets and database entries report the following pKi values: 9.0 for 5-HT1A, 6.6 for 5-HT1B, 7.5 for 5-HT1C, 6.6 for 5-HT2, and <6.0 for 5-HT3 receptors [1]. This profile indicates a >250-fold selectivity for 5-HT1A over 5-HT1B, >30-fold over 5-HT1C, >250-fold over 5-HT2, and >1000-fold over 5-HT3 receptors [1].

Selectivity profile
Class-level
5-HT1A pKi 9.0; >250-fold selectivity over 5-HT1B/5-HT2, >30-fold over 5-HT1C, >1000-fold over 5-HT3.
Isoform-selectivity assay context; reduces off-target 5-HT interpretation
Radioligand binding data from technical datasheets; review for lot consistency
Selectivity profile Receptor binding 5-HT1A affinity

S-14506 Hydrochloride: Optimal Applications


Biased Agonism and Atypical GPCR Coupling

S-14506 hydrochloride is an ideal tool for probing non-canonical G-protein-coupled receptor (GPCR) signaling. Its unique binding mechanism, which is resistant to modulation by guanine nucleotides [1], makes it a valuable probe for studying ligand-specific receptor conformations and biased signaling pathways. Unlike classic agonists such as 8-OH-DPAT, whose binding is G-protein sensitive, S-14506 can be used to interrogate G-protein-independent or arrestin-mediated signaling at the 5-HT1A receptor [2].

Modeling Atypical Antipsychotic Profiles

The combined activity of S-14506 as a high-efficacy 5-HT1A agonist and a dopamine D2 receptor antagonist replicates a polypharmacology similar to that of the atypical antipsychotic clozapine [1]. This makes S-14506 a useful tool for preclinical studies aimed at understanding the synergistic effects of these two mechanisms in models of psychosis or for investigating the role of D2 blockade in modulating 5-HT1A-mediated behaviors. It offers a more selective alternative to clozapine, which has a much broader receptor interaction profile.

Anxiolytic and Neuroendocrine Studies

For experiments requiring maximal stimulation of the 5-HT1A receptor pathway, S-14506 is the compound of choice. Its superior efficacy in the pigeon conflict procedure and its top-ranked ability to stimulate corticosterone release confirm its status as a high-efficacy full agonist [1][2]. This makes it particularly valuable for studies investigating the full dynamic range of 5-HT1A-mediated anxiolysis or neuroendocrine responses, where partial agonists like buspirone yield sub-maximal effects [1].

Chronic Anxiolysis Without Dependence Potential

In research protocols involving chronic administration of an anxiolytic agent, the absence of a dependence syndrome is a critical requirement to avoid confounding withdrawal effects. S-14506 is a validated tool for such studies, as direct comparative evidence confirms it is devoid of dependence potential in rats, unlike benzodiazepines such as chlordiazepoxide which produce clear physical dependence [1]. This allows for the investigation of sustained 5-HT1A agonism without the behavioral and physiological confounds of withdrawal.

Application
Selection Property
Validation Focus
GPCR biased signaling studies
G-protein-independent binding profile
Conformational coupling and arrestin-pathway endpoints
Atypical antipsychotic polypharmacology models
Dual 5-HT1A agonism / D2 antagonism
Dopaminergic-serotonergic interaction endpoints
Behavioral and neuroendocrine pharmacology
Full-efficacy agonist profile
Corticosterone and conflict-procedure endpoint interpretation
Chronic dosing research without benzodiazepine-class confounds
Reported absence of withdrawal signs in rodent model
Tolerability endpoint monitoring during sustained studies
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